molecular formula C13H18BFO2S B6163944 2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2762075-05-6

2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6163944
CAS No.: 2762075-05-6
M. Wt: 268.2
InChI Key:
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Description

2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound known for its versatile applications in scientific research and industrial processes. This compound features a phenyl group substituted with fluoro and methylsulfanyl groups, bonded to a boron-containing dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method involves reacting 3-fluoro-5-(methylsulfanyl)phenyl magnesium bromide with bis(pinacolato)diboron.

    • Conditions: : Usually performed under inert atmosphere (nitrogen or argon) and anhydrous conditions to avoid hydrolysis.

    • Solvents: : Tetrahydrofuran (THF) is frequently used as a solvent.

    • Temperature: : The reaction typically proceeds at room temperature or slightly elevated temperatures.

  • Suzuki Coupling: : Another method uses Suzuki-Miyaura cross-coupling between an aryl halide (e.g., 3-fluoro-5-(methylsulfanyl)phenyl bromide) and bis(pinacolato)diboron.

    • Catalysts: : Palladium-based catalysts such as Pd(PPh3)4.

    • Solvents: : Common solvents include dimethylformamide (DMF) or toluene.

    • Conditions: : The reaction is conducted at elevated temperatures (80-110°C) under nitrogen or argon atmosphere.

Industrial Production Methods

In industrial settings, the Suzuki coupling method is often preferred due to its high yield and scalability. The process involves large-scale reactors and optimized conditions to maximize efficiency and minimize cost.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation to form corresponding sulfoxides and sulfones.

    • Reagents: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    • Conditions: : Typically carried out at room temperature or slightly elevated temperatures.

  • Substitution: : Electrophilic aromatic substitution can occur, especially in the para position relative to the fluoro group.

    • Reagents: : Common electrophiles include nitronium ions (NO2+).

    • Conditions: : Often conducted in acidic media.

  • Reduction: : The compound can be reduced to form various hydrogenated products.

    • Reagents: : Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    • Conditions: : Performed under atmospheric or higher pressures of hydrogen gas.

Major Products

  • Sulfoxides and Sulfones: from oxidation reactions.

  • Nitro derivatives: from electrophilic aromatic substitution.

  • Hydrogenated derivatives: from reduction reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : This compound is used as a ligand or precursor in various catalytic reactions.

  • Cross-coupling Reactions: : Key reagent in Suzuki-Miyaura and other boron-mediated cross-coupling reactions.

Biology

  • Probes: : Utilized in designing fluorescent probes for bioimaging applications.

  • Bioconjugation: : Acts as a linker in the synthesis of bioconjugates for pharmaceutical applications.

Medicine

  • Drug Discovery: : Investigated as a potential scaffold in the development of new therapeutic agents.

  • Diagnostics: : Used in the formulation of diagnostic agents for imaging and detection of diseases.

Industry

  • Material Science: : Employed in the synthesis of polymers and advanced materials with specific electronic properties.

  • Agriculture: : Incorporated into agrochemicals for improved efficacy.

Mechanism of Action

The compound's effects are mediated through its ability to participate in various chemical reactions due to the presence of the boron atom, which can form stable complexes with other molecules. The phenyl group's substituents (fluoro and methylsulfanyl) further enhance its reactivity and specificity in binding to molecular targets. This makes it particularly useful in catalysis, bioconjugation, and drug design, where it interacts with specific enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-[3-Fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Unique Features

  • Fluoro Group: : Enhances its electronegativity and reactivity.

  • Methylsulfanyl Group: : Provides a unique sulfur-containing functionality that can engage in additional bonding interactions.

  • Dioxaborolane Moiety: : Acts as a versatile platform for various chemical modifications and reactions.

This combination of features makes 2-[3-fluoro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane distinct from its analogs, allowing for unique applications in scientific research and industry.

Properties

CAS No.

2762075-05-6

Molecular Formula

C13H18BFO2S

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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